
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid
Descripción general
Descripción
“(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling , which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date .
Molecular Structure Analysis
The InChI code for “(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid” is 1S/C11H17BN2O2/c1-13-5-7-14 (8-6-13)11-4-2-3-10 (9-11)12 (15)16/h2-4,9,15-16H,5-8H2,1H3 .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key application of organoboron compounds . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been used in the synthesis of piperazine chrome-2-one derivatives, which have shown promising antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Cancer Research
The compound has been used in the synthesis of novel rhodanine derivatives . These derivatives have shown potential in inactivating NF-κB in colon cancer cells. The inactivation of NF-κB by IKK inhibitors was demonstrated to blunt the ability of the cancer cells to grow by the antiapoptotic function of NF-κB .
Synthesis of New Amides
The compound has been used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment . These amides were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-y) .
Pharmaceutical Testing
“(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid” is available for purchase for pharmaceutical testing . High-quality reference standards are essential for accurate results .
Direcciones Futuras
The future directions of research on “(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid” and similar compounds may involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the development of more stable boronic ester moieties could significantly expand the scope of boron chemistry .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex . This is followed by the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . These compounds could potentially affect various biochemical pathways depending on their structure and function.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.
Action Environment
The action, efficacy, and stability of (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The nature of the organoboron reagents used, including this compound, contributes to the environmentally benign nature of the reaction .
Propiedades
IUPAC Name |
[3-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BClN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGKBMRGHYRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



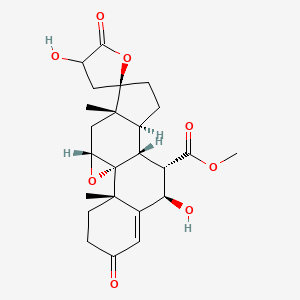
![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
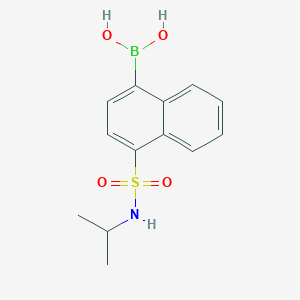

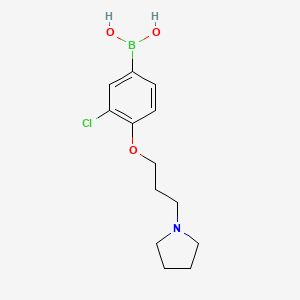
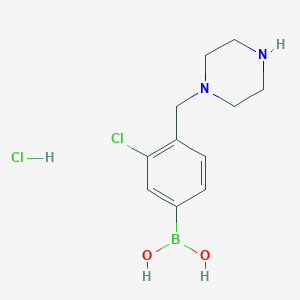

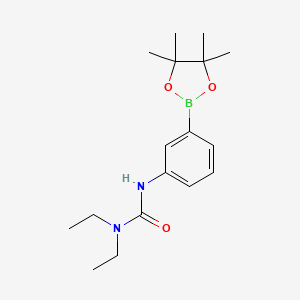

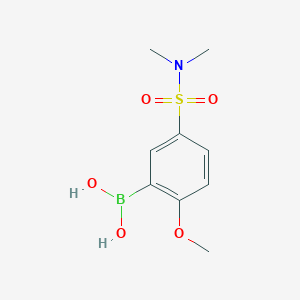
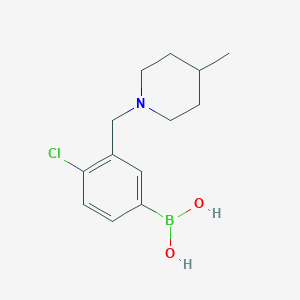
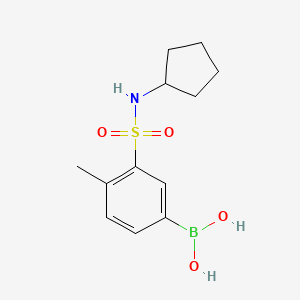
![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)
